Sulfaethidole

Description

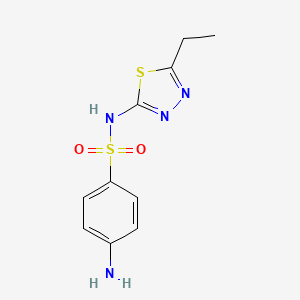

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYBEBLNQGDRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1904-95-6 (mono-hydrochloride salt) | |

| Record name | Sulfaethidole [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046286 | |

| Record name | Sulfaethidole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665381 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

94-19-9 | |

| Record name | Sulfaethidole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaethidole [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaethidole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaethidole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAETHIDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R77Q4O5ZMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfaethidole's Mechanism of Action on Dihydropteroate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfaethidole, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting the essential bacterial enzyme dihydropteroate synthase (DHPS). This guide provides an in-depth analysis of the molecular mechanism by which this compound inhibits DHPS, thereby disrupting the de novo synthesis of folic acid, a pathway critical for bacterial survival. While specific quantitative inhibitory data for this compound is not prominently available in the current literature, this document outlines the established mechanism of action for sulfonamides, presents detailed experimental protocols for assessing DHPS inhibition, and includes comparative quantitative data for other relevant sulfonamides to serve as a valuable resource for research and drug development.

Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target

Folic acid, or vitamin B9, is a crucial precursor for the biosynthesis of essential cellular components, including nucleotides (purines and thymidines) and various amino acids. Consequently, it is indispensable for DNA replication, repair, and overall cell proliferation. While mammals obtain folic acid from their diet, many microorganisms, including a wide array of pathogenic bacteria, must synthesize it de novo. This metabolic difference provides a selective window for antimicrobial therapy.

A key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[1] This reaction is a vital step in the production of dihydrofolic acid, a direct precursor to the biologically active form, tetrahydrofolic acid. The essentiality of this pathway makes DHPS a prime target for antimicrobial agents.[2]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

This compound, like other sulfonamide antibiotics, functions as a competitive inhibitor of dihydropteroate synthase. Its molecular structure closely mimics that of the natural substrate, PABA.[3] This structural similarity allows this compound to bind to the PABA-binding site on the DHPS enzyme.[3] By occupying the active site, this compound prevents PABA from binding, thereby halting the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid synthesis pathway.[2][3] This disruption of folate production leads to the inhibition of bacterial growth and replication, resulting in a bacteriostatic effect.

The inhibitory action of sulfonamides is selective for bacterial cells because mammalian cells lack the DHPS enzyme and instead rely on dietary folate.[4]

Signaling Pathway of Folic Acid Synthesis and this compound Inhibition

References

- 1. Quantitative structure-activity analysis in dihydropteroate synthase inhibition by sulfones. Comparison with sulfanilamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]

- 4. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and Development of Sulfaethidole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of sulfaethidole, a significant member of the sulfonamide class of antibacterial agents. Emerging in the pre-penicillin era, this compound played a crucial role in the fight against bacterial infections. This document delves into the historical context of its development, its synthesis, mechanism of action, pharmacokinetic profile, and the experimental methodologies that defined its characterization. Quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to offer a detailed and practical resource for researchers in antimicrobial drug discovery and development.

Introduction: The Sulfonamide Revolution

The 1930s marked a pivotal moment in medical history with the discovery of sulfonamides, the first class of synthetic antimicrobial agents effective against systemic bacterial infections. This breakthrough, initiated by Gerhard Domagk's work on Prontosil in 1935, ushered in the age of chemotherapy and fundamentally changed the prognosis for patients with life-threatening bacterial diseases.[1][2][3] this compound, introduced in 1940, emerged as a notable derivative within this revolutionary class of drugs, offering a valuable therapeutic option for various bacterial infections.[4][5] This guide explores the scientific journey of this compound, from its chemical synthesis to its biological activity, providing a technical foundation for understanding its place in the history of antimicrobial agents.

The Historical Trajectory of this compound Development

The discovery of this compound is intrinsically linked to the broader "sulfa craze" that followed the elucidation of Prontosil's mechanism of action.[6] Researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide.[6] This finding spurred a wave of chemical modifications to the sulfanilamide structure to improve efficacy and reduce toxicity.

While the specific individual or research group that first synthesized this compound is not prominently documented in readily available historical records, its introduction in 1940 places its development squarely within this intensive period of sulfonamide research.[4][5] The primary goal of this era of research was to develop sulfonamides with improved pharmacokinetic properties and a broader spectrum of activity.

Physicochemical and Pharmacokinetic Profile

The therapeutic efficacy of a drug is fundamentally linked to its physicochemical properties and its pharmacokinetic behavior. This compound is characterized as a medium long-acting sulfonamide.[5]

Physicochemical Properties

Key physicochemical properties of this compound are summarized in Table 1. These parameters are crucial for its absorption, distribution, and solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₄O₂S₂ | [7] |

| Molecular Weight | 284.4 g/mol | [7] |

| pKa | 5.60 | [5] |

| Solubility at 25 °C (pH 5.5) | 489 mg/L | [5] |

| Solubility at 25 °C (pH 7.0) | 7,110 mg/L | [5] |

| Solubility at pH 7.4 | 25.6 µg/mL | [7] |

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound dictates its dosing regimen and clinical application. It is well-absorbed orally and is minimally acetylated in the body.[5]

| Parameter | Value | Species | Reference |

| Elimination Half-life (T½) | 10 hours (alkaline urine) | Human | [5] |

| 12 hours (acidic urine) | Human | [5] | |

| Protein Binding | 96-99% | Human | [5] |

| Volume of Distribution (Vd) | 0.08 L/kg | Human | [5] |

| Metabolism | Minor acetylation (~3%) | Human | [5] |

| Excretion | Primarily renal, largely unchanged | Human | [5] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Like all sulfonamides, this compound exerts its bacteriostatic effect by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[8] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the biosynthesis of nucleic acids (purines and thymidine) and some amino acids. By blocking this pathway, this compound halts bacterial growth and replication.[8] Mammalian cells are unaffected as they acquire folic acid from the diet.[9]

References

- 1. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 2. [History of antibiotics and sulphonamides discoveries] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. When were sulfa drugs discovered? [youaskandy.com]

- 4. benchchem.com [benchchem.com]

- 5. karger.com [karger.com]

- 6. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 94-19-9 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

An In-depth Technical Guide to Sulfaethidole: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole is a sulfonamide antibacterial agent belonging to the class of sulfa drugs. Historically significant in the pre-penicillin era, sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically. This compound, chemically known as 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, exerts its bacteriostatic effect by interfering with the folic acid synthesis pathway in susceptible bacteria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and analytical characterization of this compound, along with its mechanism of action.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a central benzenesulfonamide core linked to a 5-ethyl-1,3,4-thiadiazole heterocyclic ring.

| Identifier | Value |

| IUPAC Name | 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide[1] |

| CAS Number | 94-19-9[1] |

| Molecular Formula | C₁₀H₁₂N₄O₂S₂[1] |

| Molecular Weight | 284.36 g/mol [2] |

| Canonical SMILES | CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N |

| InChI Key | SVYBEBLNQGDRHF-UHFFFAOYSA-N |

| Synonyms | Sulfaethidol, Ethazole, Globucid |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Melting Point | 185.5-186.0 °C |

| Solubility | Water: 1 g in 4000 mL; 215 mg/L (at 20 °C)[2]; Methanol: 1 g in 40 g; Ethanol: 1 g in 30 g; Acetone: 1 g in 10 g; Ether: 1 g in 1350 g; Chloroform: 1 g in 2800 g; Benzene: 1 g in 20,000 g |

| pKa | 5.36 (at 37°C in H₂O) |

| logP (Octanol/Water) | 1.01 |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the de novo synthesis of folic acid. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication. By mimicking the structure of PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and exerting a bacteriostatic effect. Mammalian cells are unaffected as they obtain folic acid from the diet and do not possess the DHPS enzyme.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the key intermediate, 2-amino-5-ethyl-1,3,4-thiadiazole, followed by its reaction with p-acetylaminobenzenesulfonyl chloride and subsequent hydrolysis.

Step 1: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole

A common method for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid.[4]

-

Materials: Thiosemicarbazide, Propionic acid, Polyphosphoric acid, Ammonium hydroxide, Water.

-

Procedure:

-

Heat a mixture of thiosemicarbazide and propionic acid in the presence of polyphosphoric acid.

-

After the reaction is complete, pour the mixture into water.

-

Neutralize the solution with ammonium hydroxide to precipitate the product.

-

Filter, wash the precipitate with water, and dry to obtain 2-amino-5-ethyl-1,3,4-thiadiazole.[4]

-

Step 2: Reaction with p-Acetylaminobenzenesulfonyl Chloride and Hydrolysis

This step involves the condensation of the synthesized thiadiazole intermediate with an activated sulfonyl chloride, followed by the removal of the protecting acetyl group.[2][5]

-

Materials: 2-amino-5-ethyl-1,3,4-thiadiazole, Anhydrous pyridine, p-Acetylaminobenzenesulfonyl chloride, Sodium hydroxide, Water, Decolorizing charcoal.

-

Procedure:

-

Dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in anhydrous pyridine.

-

Add p-acetylaminobenzenesulfonyl chloride to the mixture with vigorous shaking at 50-60 °C.[2][5]

-

After cooling, add a solution of sodium hydroxide in water and distill off the pyridine-water mixture until the temperature reaches 100 °C.[2][5]

-

Heat the residual liquid at 95 °C for 30 minutes to complete the hydrolysis of the acetyl group.[2][5]

-

Pour the reaction mixture into hot water, adjust the pH to 8-9, and add decolorizing charcoal.[2][5]

-

Heat the mixture on a steam bath for 15 minutes, filter off the charcoal, and neutralize the hot filtrate to precipitate this compound.[2][5]

-

Cool the solution to complete crystallization.

-

Purification by Recrystallization

Recrystallization is a standard technique for the purification of solid organic compounds. The choice of solvent is critical for successful recrystallization.

-

General Protocol (Single-Solvent Recrystallization):

-

Solvent Selection: Identify a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water is a potential solvent for the final product.[2][5]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur as the solubility of this compound decreases. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry completely.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and quantifying the amount of this compound.

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase for sulfonamide analysis consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., the mobile phase) to a known concentration.

-

Analysis: Inject a known volume of the sample solution onto the HPLC column. The retention time and peak area are used for qualitative and quantitative analysis, respectively.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule. Characteristic peaks would include those for the N-H stretches of the primary amine and sulfonamide groups, S=O stretches of the sulfonamide, and aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts and coupling patterns of the protons and carbons in the aromatic ring, the ethyl group, and the amine groups can be used to confirm the structure of the synthesized compound. The sulfonamide proton typically appears as a singlet in the ¹H NMR spectrum.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, purification, and analytical characterization of this compound. The information presented serves as a valuable resource for researchers, scientists, and drug development professionals working with this and other sulfonamide-based compounds. The provided experimental protocols offer a foundation for the practical synthesis and analysis of this compound in a laboratory setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 4. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 5. 4-AMINO-N-(5-ETHYL-[1,3,4]THIADIAZOL-2-YL)-BENZENESULFONAMIDE | 94-19-9 [chemicalbook.com]

The Antibacterial Spectrum of Sulfaethidole Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfaethidole, a member of the sulfonamide class of synthetic bacteriostatic antibiotics, has historically been utilized for its activity against a variety of bacterial pathogens.[1] Sulfonamides, as a group, exhibit a broad spectrum of action, encompassing numerous gram-positive and gram-negative organisms.[2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3][4] This pathway is essential for the production of nucleotides and subsequent DNA synthesis, and its disruption halts bacterial growth and replication.[] While the clinical use of many sulfonamides has waned due to the emergence of bacterial resistance, they remain valuable in specific therapeutic contexts and for research purposes.[1] This technical guide provides a detailed overview of the known antibacterial spectrum of this compound and related sulfonamides against gram-positive bacteria, outlines relevant experimental protocols for susceptibility testing, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria

Specific minimum inhibitory concentration (MIC) data for this compound against a comprehensive range of gram-positive bacteria is limited in contemporary literature. However, to provide a contextual understanding of the activity of this antibiotic class, the following table summarizes available MIC data for various sulfonamide derivatives against key gram-positive pathogens. It is important to note that susceptibility can vary significantly between different sulfonamides and bacterial strains.

| Sulfonamide Derivative | Bacterial Strain | MIC Range (µg/mL) | Reference |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (50 clinical isolates) | 32 - 512 | [6] |

| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | Staphylococcus aureus (50 clinical isolates) | 64 - 512 | [6] |

| Novel Sulfonamide Derivative 1a | Staphylococcus aureus ATCC 25923 | 256 | [1] |

| Novel Sulfonamide Derivative 1b | Staphylococcus aureus ATCC 25923 | 128 | [1] |

| Novel Sulfonamide Derivative 1c | Staphylococcus aureus ATCC 25923 | 64 | [1] |

| Novel Sulfonamide Derivative 1d | Staphylococcus aureus ATCC 25923 | 128 | [1] |

| Sulfaisodimidine | Streptococcus pyogenes (resistant isolates) | >512 | [7] |

| Trimethoprim-Sulfamethoxazole (SXT) | Streptococcus pyogenes | ≤1 - >2 | [8][9] |

Experimental Protocols

The determination of the in vitro antibacterial activity of sulfonamides like this compound is typically performed using standardized susceptibility testing methods. The following protocols are generalized from established methodologies, such as those recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound or other sulfonamide compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity

-

Sterile diluents and pipetting equipment

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the this compound stock solution is prepared in MHB directly within the wells of the microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: A suspension of the test organism (e.g., Staphylococcus aureus, Streptococcus pyogenes) is prepared from fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in MHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.

Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

Paper disks impregnated with a standardized concentration of this compound

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

Plate Inoculation: A sterile swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The MHA plate is then evenly streaked with the swab in three directions to ensure confluent growth.

-

Disk Application: The this compound-impregnated disk is aseptically applied to the surface of the inoculated MHA plate.

-

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours.

-

Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then interpreted as "susceptible," "intermediate," or "resistant" by comparing it to established breakpoint criteria from organizations like CLSI.

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for susceptibility testing.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Is Streptococcus pyogenes resistant or susceptible to trimethoprim-sulfamethoxazole? - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfaethidole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the sulfonamide antibiotic, Sulfaethidole. It covers core information such as its chemical identity and physicochemical properties. The document outlines the mechanism of action, provides a detailed synthesis route, and presents key experimental protocols for its analysis and evaluation of its antimicrobial efficacy. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to ensure clarity and reproducibility for professionals in the field of drug development and microbiology.

Core Compound Information

This compound is a sulfonamide antibacterial agent. Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 94-19-9 | |

| Molecular Formula | C₁₀H₁₂N₄O₂S₂ | |

| Molecular Weight | 284.36 g/mol | |

| IUPAC Name | 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

| pKa | 5.36 (at 37°C in H₂O, uncertain) | [1] |

| Water Solubility | 215 mg/L (at 20°C) | [1] |

Mechanism of Action

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the folic acid synthesis pathway, which is essential for the production of purines, thymidine, and certain amino acids necessary for bacterial DNA synthesis and growth. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound blocks the synthesis of dihydrofolic acid, thereby halting bacterial replication. Human cells are unaffected as they derive folic acid from their diet.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the chlorosulfonation of acetanilide. The resulting sulfonyl chloride is then reacted with 2-amino-5-ethyl-1,3,4-thiadiazole, followed by deacetylation to yield the final product.

General Synthesis Workflow

Experimental Protocol for Synthesis

A common synthetic route involves the following steps:

-

Chlorosulfonation of Acetanilide: Acetanilide is reacted with an excess of chlorosulfonic acid. The mixture is heated to complete the reaction.

-

Condensation: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with 2-amino-5-ethyl-1,3,4-thiadiazole in the presence of a base like pyridine.

-

Hydrolysis: The acetyl group is removed by hydrolysis with aqueous sodium hydroxide.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines a proposed reversed-phase HPLC method for the quantification of this compound.

| Parameter | Specification |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.02 M KH₂PO₄ buffer (pH 3.0) in a 30:70 (v/v) ratio |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Procedure:

-

Prepare the mobile phase and degas it.

-

Prepare a standard stock solution of this compound in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase to a suitable concentration.

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standard and sample solutions and record the chromatograms.

-

Calculate the concentration of this compound in the sample by comparing the peak areas with that of the standard.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. The provided data and protocols for synthesis, analysis, and antimicrobial testing serve as a valuable resource for further research and application of this sulfonamide antibiotic. The diagrams for the mechanism of action and experimental workflows offer a clear visual representation of key processes.

References

The Synthesis of Sulfaethidole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathway for Sulfaethidole, a sulfonamide antibacterial agent. The document outlines the key chemical transformations, intermediates, and experimental protocols involved in its preparation. Quantitative data is summarized for clarity, and process diagrams are provided for visual understanding of the synthesis workflow.

Overview of the this compound Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the nitration of benzene and proceeds through a series of key transformations to yield the final active pharmaceutical ingredient. The core of the synthesis involves the formation of a sulfonamide bond between a substituted benzenesulfonyl chloride and a heterocyclic amine, followed by the deprotection of an amine group.

The key intermediates in this pathway include:

-

Nitrobenzene

-

Aniline

-

Acetanilide

-

p-Acetamidobenzenesulfonyl chloride

-

2-Amino-5-ethyl-1,3,4-thiadiazole

-

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-acetamidobenzenesulfonamide

The overall synthetic route can be visualized as follows:

Experimental Protocols

This section provides detailed experimental methodologies for each key step in the synthesis of this compound.

Step 1: Nitration of Benzene to Nitrobenzene

Reaction: C₆H₆ + HNO₃ → C₆H₅NO₂ + H₂O

Procedure: In a round-bottom flask, a nitrating mixture is prepared by carefully adding 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid, keeping the mixture cool. The flask is then cooled in an ice bath. Benzene (17.5 mL) is added dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 55°C. After the addition is complete, the mixture is heated to 60°C for 40-45 minutes with occasional shaking. The reaction mixture is then cooled and poured into 150 mL of cold water. The nitrobenzene layer is separated, washed with water, then with a 5% sodium bicarbonate solution, and again with water. The crude nitrobenzene is dried over anhydrous calcium chloride and purified by distillation, collecting the fraction boiling at 210-211°C.

Step 2: Reduction of Nitrobenzene to Aniline

Reaction: 2C₆H₅NO₂ + 3Sn + 14HCl → 2C₆H₅NH₃Cl + 3SnCl₄ + 4H₂O, followed by neutralization.

Procedure: To a round-bottom flask containing 10 mL of nitrobenzene and 13.1 g of powdered tin, 28 mL of concentrated hydrochloric acid is added in portions with vigorous stirring. The temperature is maintained below 60°C by cooling in an ice bath. After the initial exothermic reaction subsides, the mixture is heated under reflux for 30-60 minutes until the reaction is complete (disappearance of the oily nitrobenzene layer). The reaction mixture is then cooled, and a solution of 50 mL of 12 M sodium hydroxide is slowly added to make the solution strongly alkaline. The aniline is then separated by steam distillation. The distillate is saturated with sodium chloride, and the aniline is extracted with diethyl ether. The ether extract is dried over anhydrous potassium hydroxide, and the ether is removed by distillation. The resulting aniline is further purified by distillation, collecting the fraction boiling at 184°C.

Step 3: Acetylation of Aniline to Acetanilide

Reaction: C₆H₅NH₂ + (CH₃CO)₂O → C₆H₅NHCOCH₃ + CH₃COOH

Procedure: In a flask, 2 mL of aniline is dissolved in a mixture of 4 mL of water and a drop of concentrated hydrochloric acid. In a separate flask, a solution of 2.4 g of anhydrous sodium acetate in 10 mL of water is prepared. To the aniline solution, 2.5 mL of acetic anhydride is added slowly with constant stirring. The sodium acetate solution is then added, and the mixture is cooled in an ice bath to precipitate the acetanilide. The crude product is collected by vacuum filtration, washed with cold water, and then purified by recrystallization from hot water to yield colorless crystals.

Step 4: Chlorosulfonation of Acetanilide to p-Acetamidobenzenesulfonyl Chloride

Reaction: C₆H₅NHCOCH₃ + 2ClSO₃H → CH₃CONHC₆H₄SO₂Cl + H₂SO₄ + HCl

Procedure: In a round-bottom flask fitted with a mechanical stirrer and a gas absorption trap, 290 g of chlorosulfonic acid is placed and cooled to 12-15°C. Acetanilide (67.5 g) is added gradually over about 15 minutes, maintaining the temperature at approximately 15°C. The mixture is then heated to 60°C for two hours. The resulting syrupy liquid is poured slowly with stirring into 1 kg of crushed ice. The precipitated p-acetamidobenzenesulfonyl chloride is collected by suction filtration and washed with cold water. The crude product can be used directly in the next step or purified by crystallization from dry benzene.

Step 5: Synthesis of 2-Amino-5-ethyl-1,3,4-thiadiazole

Reaction: CH₃CH₂COOH + H₂NNHCSNH₂ → C₄H₇N₃S + 2H₂O

Procedure: A mixture of 92.6 parts of propionic acid and 215 parts of commercial polyphosphoric acid is prepared. To this, 91 parts of thiosemicarbazide are added. The reaction mixture is heated with stirring to between 102°C and 111°C for 1.5 hours. The hot mixture is then poured into 500 parts of water and neutralized with ammonium hydroxide. The precipitated product is filtered, washed with water, and dried to give 2-amino-5-ethyl-1,3,4-thiadiazole. A yield of approximately 92.5% can be expected.[1]

Step 6: Condensation of p-Acetamidobenzenesulfonyl Chloride with 2-Amino-5-ethyl-1,3,4-thiadiazole

Reaction: CH₃CONHC₆H₄SO₂Cl + C₄H₇N₃S → CH₃CONHC₆H₄SO₂NHC₄H₆N₂S + HCl

Procedure: To a solution of 0.163 mol of 2-amino-5-ethyl-1,3,4-thiadiazole in 43 parts of anhydrous pyridine, 50 parts (0.214 mol) of p-acetamidobenzenesulfonyl chloride is added with vigorous shaking at 50-60°C. The reaction mixture is then heated to 125°C.

Step 7: Hydrolysis to this compound

Reaction: CH₃CONHC₆H₄SO₂NHC₄H₆N₂S + NaOH → H₂NC₆H₄SO₂NHC₄H₆N₂S + CH₃COONa

Procedure: After cooling the reaction mixture from the previous step slightly, it is transferred to a Claisen flask. A solution of 27.6 parts (0.69 mol) of sodium hydroxide in 110 parts of water is added through a dropping funnel while distilling off a mixture of pyridine and water. The distillation is stopped when the temperature reaches 100°C, and the residual liquid is heated at 95°C for 30 minutes. The reaction mixture is then poured into 1,650 parts of hot water, and the pH is adjusted to 8-9. Decolorizing charcoal is added, and the mixture is heated on a steam bath for 15 minutes. The charcoal is filtered off, and the hot filtrate is neutralized and cooled to precipitate this compound. The product is purified by repeated crystallization from boiling water.

Quantitative Data of Key Intermediates and Final Product

The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7[1][2][3] | 210.9[1][2][3] |

| Aniline | C₆H₇N | 93.13 | -6[4][5][6][7] | 184.1[4][5][7][8] |

| Acetanilide | C₈H₉NO | 135.16 | 113-115[9][10][11][12] | 304[9][10][11] |

| p-Acetamidobenzenesulfonyl chloride | C₈H₈ClNO₃S | 233.67 | 149[13] | - |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | C₄H₇N₃S | 129.18 | 200-203[14] | - |

| This compound | C₁₀H₁₂N₄O₂S₂ | 284.36 | 185.5-186.0[15] | - |

| Compound | Key FTIR Peaks (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |

| Nitrobenzene | ~3100 (Ar-H), ~1520 (N-O asym), ~1345 (N-O sym) | 8.25 (d, 2H), 7.71 (t, 1H), 7.56 (t, 2H) | 148.3, 134.7, 129.4, 123.5[16][17] |

| Aniline | ~3400-3300 (N-H), ~3050 (Ar-H), ~1620 (N-H bend)[18][19][20][21][22] | ~6.6-7.2 (m, 5H), ~3.6 (s, 2H)[23][24] | ~146, ~129, ~118, ~115[24][25] |

| Acetanilide | ~3300 (N-H), ~1660 (C=O), ~3050 (Ar-H)[26][27][28][29] | ~9.9 (s, 1H), ~7.5 (d, 2H), ~7.3 (t, 2H), ~7.1 (t, 1H), ~2.1 (s, 3H) | ~169, ~138, ~129, ~124, ~120, ~24 |

| p-Acetamidobenzenesulfonyl chloride | ~3300 (N-H), ~1700 (C=O), ~1370 & ~1170 (SO₂) | - | - |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | ~3300-3100 (N-H), ~2970 (C-H) | - | - |

| This compound | ~3400-3200 (N-H), ~1340 & ~1150 (SO₂) | - | - |

Note: Specific spectral data can vary depending on the solvent and instrument used. The data provided is representative.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the general experimental workflow for the synthesis and the mechanism of action of this compound.

This compound, like other sulfonamides, functions by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid.

References

- 1. Nitrobenzene - Wikipedia [en.wikipedia.org]

- 2. Nitrobenzene CAS#: 98-95-3 [m.chemicalbook.com]

- 3. nitrobenzene [stenutz.eu]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aniline - Wikipedia [en.wikipedia.org]

- 6. Aniline CAS#: 62-53-3 [m.chemicalbook.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. Acetanilide - Wikipedia [en.wikipedia.org]

- 10. Acetanilide (C8h9no) - Desicca Chemicals [desiccantsmanufacturers.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-Acetylsulfanilyl chloride | C8H8ClNO3S | CID 8481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. labsolu.ca [labsolu.ca]

- 15. This compound [drugfuture.com]

- 16. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Aniline [webbook.nist.gov]

- 23. rsc.org [rsc.org]

- 24. spectrabase.com [spectrabase.com]

- 25. researchgate.net [researchgate.net]

- 26. [Raman, FTIR spectra and normal mode analysis of acetanilide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. worldscientific.com [worldscientific.com]

- 29. researchgate.net [researchgate.net]

In Vitro Activity of Sulfaethidole Against Common Pathogens: A Technical Guide

Affiliation: Google Research

Abstract

Sulfaethidole is a sulfonamide antibiotic that, like other members of its class, exhibits a broad spectrum of bacteriostatic activity against various pathogens.[1] This technical guide provides a detailed overview of the in vitro activity of this compound, with a focus on its mechanism of action, available quantitative data, and the experimental protocols used to assess its efficacy. Due to the limited availability of recent, specific Minimum Inhibitory Concentration (MIC) data for this compound, this document also presents contextual data from other sulfonamides to provide a comparative understanding of this antibiotic class. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 2-sulfanilamido-5-ethyl-thiadiazole, is a sulfonamide antibacterial agent first introduced in the 1940s.[2] The advent of sulfa drugs marked a significant milestone in medicine, providing the first effective systemic treatments for bacterial infections before the widespread use of penicillin.[2] Sulfonamides are synthetic antimicrobial agents that function as competitive inhibitors of a crucial enzyme in the bacterial folic acid synthesis pathway, dihydropteroate synthase (DHPS).[3][4] This pathway is vital for bacterial DNA and protein synthesis.[5] A key advantage of this mechanism is its selectivity, as mammalian cells do not synthesize their own folic acid but acquire it from their diet.[4][6]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The bacteriostatic effect of this compound is achieved through the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[3] The molecular structure of this compound mimics that of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[3] This structural similarity allows this compound to compete with PABA for the active site of the enzyme.[3] When this compound binds to DHPS, it blocks the synthesis of 7,8-dihydropteroate, a precursor to dihydrofolic acid (DHF).[3] The resulting depletion of DHF and its reduced form, tetrahydrofolate (THF), halts the synthesis of essential molecules like purines and thymidine, thereby inhibiting bacterial growth and replication.[3]

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Quantitative Data: In Vitro Susceptibility

| Sulfonamide Derivative | Bacterial Strain | MIC Range (µg/mL) | Reference(s) |

| Sulfamethoxazole | Staphylococcus aureus (resistant) | > 8 | [5] |

| Sulfamethoxazole | Escherichia coli (wildtype) | 0.03 - 0.25 | [5] |

| Sulfadiazine | Staphylococcus aureus (MDR) | 64 - 128 | [5] |

| Nano-Sulfadiazine | Staphylococcus aureus (MDR) | 32 | [5] |

| Sulfadiazine Hybrid | Staphylococcus aureus | 125 | [5] |

| Sulfadiazine Hybrid | Escherichia coli | 125 | [5] |

| Various Sulfonamides | Staphylococcus aureus (clinical isolates) | 64 - 512 |

Note: MIC values can vary significantly based on the specific strain, testing methodology, and laboratory conditions.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC is a fundamental laboratory procedure for assessing the in vitro activity of an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to ensure the reproducibility and comparability of MIC data.[5] The broth microdilution method is a commonly used technique.

Broth Microdilution Method

1. Preparation of Materials:

-

Antimicrobial Agent: A stock solution of the sulfonamide is prepared at a known concentration in a suitable solvent.

-

Bacterial Culture: The test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in an appropriate broth medium, such as Mueller-Hinton Broth, to the mid-logarithmic phase of growth.[5]

-

Microtiter Plates: Sterile 96-well microtiter plates are used.[5]

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria.[5]

2. Inoculum Preparation:

-

The turbidity of the bacterial culture is adjusted to match a 0.5 McFarland standard, which corresponds to a bacterial concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5]

-

This adjusted bacterial suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

3. Serial Dilution of Antimicrobial Agent:

-

A two-fold serial dilution of the sulfonamide stock solution is performed in the microtiter plate using the growth medium to create a range of concentrations.

-

Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included.[7]

4. Inoculation and Incubation:

-

The diluted bacterial inoculum is added to each well of the microtiter plate, except for the sterility control.

-

The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.[5][7]

5. Determination of MIC:

-

Following incubation, the microtiter plates are visually inspected for bacterial growth, indicated by turbidity.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[5][7]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Discussion and Conclusion

This compound, as a member of the sulfonamide class, is understood to act by inhibiting bacterial folic acid synthesis. While this mechanism is well-established, there is a notable lack of recent, publicly available in vitro susceptibility data specifically for this compound against common pathogens. The provided data for other sulfonamides, such as sulfamethoxazole and sulfadiazine, indicate a broad range of activity, with MIC values varying significantly depending on the bacterial species and resistance patterns.[5] The standardized protocols for MIC determination, such as the broth microdilution method, are crucial for generating reliable and comparable data to evaluate the efficacy of sulfonamides. Further research is warranted to generate contemporary MIC data for this compound to better understand its current potential in the context of rising antimicrobial resistance.

References

Sulfaethidole in Animal Models: A Technical Guide on Pharmacokinetics and Pharmacodynamics

Disclaimer: Comprehensive and specific data on the pharmacokinetics and pharmacodynamics of sulfaethidole in animal models is limited in publicly available literature. This guide synthesizes the available information on this compound and leverages data from structurally and functionally similar sulfonamides, such as sulfathiazole, to provide a representative overview for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data presented are illustrative and should be adapted based on specific research objectives.

Introduction

This compound is a sulfonamide antibiotic, a class of synthetic bacteriostatic agents that inhibit folic acid synthesis in susceptible bacteria. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile in relevant animal models is crucial for preclinical development and translation to clinical applications. This guide provides an in-depth look at the absorption, distribution, metabolism, and excretion (ADME) of this compound and its antibacterial effects, supported by detailed experimental methodologies and data visualization.

Pharmacodynamics: Mechanism of Action

Sulfonamides, including this compound, exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3][4][5] This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for the production of nucleic acids and certain amino acids.[3][5] By blocking this pathway, this compound halts bacterial growth and replication, allowing the host's immune system to clear the infection.[3]

References

- 1. Sulfamethizole | C9H10N4O2S2 | CID 5328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfathiazole Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]

- 3. What is the mechanism of Sulfathiazole? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

Unearthing the Dawn of a Sulfa Drug: An In-depth Technical Guide to the Initial Clinical Applications of Sulfaethidole

For Researchers, Scientists, and Drug Development Professionals

Introduction

First introduced in the 1940s, Sulfaethidole emerged as a key player in the pre-penicillin era of antimicrobial chemotherapy.[1] As a member of the sulfonamide class of drugs, it offered a systemic treatment option against a range of bacterial infections, most notably urinary tract infections and bacillary dysentery. This technical guide provides a comprehensive overview of the initial clinical applications of this compound, focusing on the early data, experimental protocols, and the fundamental scientific principles that governed its use.

Core Principles of this compound Action

This compound, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, this compound effectively halts the proliferation of susceptible bacteria, allowing the host's immune system to clear the infection.

Initial Clinical Applications and Efficacy

Early clinical investigations of this compound centered on its efficacy in treating common bacterial infections of the time. The primary indications for its use were urinary tract infections (UTIs) and bacillary dysentery.

Urinary Tract Infections

This compound was widely employed in the management of UTIs. While specific quantitative data from the earliest trials is sparse in modern databases, the available literature from the era indicates a significant clinical response.

Table 1: Summary of Reported Efficacy in Urinary Tract Infections (General Sulfonamide Data from the Era)

| Pathogen Type | Reported Clinical Success Rate | Notes |

| Common UTI pathogens | High | Efficacy was dependent on the susceptibility of the bacterial strain. |

It is important to note that early clinical studies often lacked the rigorous controls of modern trials, and "clinical success" was often based on the resolution of symptoms.

Bacillary Dysentery

Another key application for this compound was in the treatment of bacillary dysentery, a significant cause of morbidity and mortality in the mid-20th century. The bacteriostatic action of the drug helped to control the proliferation of the causative organisms, leading to a reduction in the severity and duration of the illness.

Experimental Protocols from Early Clinical Investigations

The experimental protocols for the initial clinical trials of this compound, while not as detailed as contemporary studies, followed a general structure for the evaluation of new anti-infective agents.

Patient Selection and Diagnosis

-

Inclusion Criteria: Patients presenting with clinical signs and symptoms consistent with urinary tract infections (e.g., dysuria, frequency, urgency) or bacillary dysentery (e.g., diarrhea, abdominal cramps, fever) were typically enrolled.

-

Diagnostic Methods: Diagnosis was primarily based on clinical presentation. Bacteriological examination of urine or stool samples, where available, was used to confirm the presence of a pathogenic organism.

Dosing and Administration

-

Dosage: The dosage of this compound varied depending on the severity of the infection. A common approach was an initial loading dose followed by a maintenance dose.

-

Administration: The drug was administered orally.

Table 2: Representative Dosing Regimen for this compound in Adults (from historical sources)

| Condition | Initial Dose | Maintenance Dose | Duration |

| Acute Urinary Tract Infection | 2 grams | 1 gram every 4-6 hours | 7-10 days |

| Bacillary Dysentery | 2-4 grams | 1-2 grams every 4-6 hours | 5-7 days |

Monitoring and Outcome Assessment

-

Clinical Monitoring: Patients were monitored for the resolution of clinical symptoms, such as fever, pain, and diarrhea.

-

Laboratory Monitoring: Where feasible, follow-up bacteriological cultures of urine or stool were performed to assess for the eradication of the pathogen.

-

Adverse Effects: Patients were observed for the common side effects associated with sulfonamides.

Adverse Effects in Early Clinical Use

The early clinical reports of this compound noted a range of adverse effects, which are broadly characteristic of the sulfonamide class of drugs.

Table 3: Common Adverse Effects Reported in Early this compound Use

| System | Adverse Effect |

| Gastrointestinal | Nausea, vomiting, anorexia |

| Dermatological | Skin rashes, photosensitivity |

| Renal | Crystalluria, hematuria |

| Hematological | Anemia, agranulocytosis (rare) |

| General | Fever, dizziness |

Visualizing the Core Concepts

To further elucidate the fundamental principles and workflows associated with the initial clinical applications of this compound, the following diagrams are provided.

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Caption: Generalized workflow for the clinical application of this compound.

Conclusion

This compound played a crucial role in the management of bacterial infections in the mid-20th century. While it has been largely superseded by more modern antibiotics, an understanding of its initial clinical applications provides valuable insights into the history of antimicrobial therapy and the foundational principles of drug development. The data from this era, though not as robust as contemporary clinical trial data, highlights the significant impact that early sulfonamides had on patient outcomes and the evolution of infectious disease management.

References

Methodological & Application

Quantitative Analysis of Sulfaethidole in Biological Matrices: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative determination of Sulfaethidole in various biological samples. The methodologies described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development and clinical application of this sulfonamide antibiotic.

Introduction

This compound is a sulfonamide antibiotic used in the treatment of bacterial infections. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines validated analytical methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing the necessary protocols for reliable and reproducible results.

Given the structural similarities among sulfonamides, analytical methods developed for compounds like sulfamethoxazole can be readily adapted for this compound with appropriate validation.[1] This principle is applied in the protocols detailed below, ensuring a robust framework for this compound quantification.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for method development, particularly for sample preparation and chromatographic separation.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₄O₂S₂ | [2] |

| Molecular Weight | 284.4 g/mol | [3] |

| pKa | 5.60 | [4] |

| Protein Binding | 96-99% | [4] |

| Solubility (at 25°C) | pH 5.5: 489 mg/L; pH 7.0: 7,110 mg/L | [4] |

| UV λmax | ~270 nm (in acidic mobile phase) | [5][6] |

Analytical Methods and Quantitative Data

The following tables summarize the performance characteristics of commonly employed analytical techniques for the quantification of sulfonamides, which are applicable to this compound.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

| Parameter | Typical Performance Data (for Sulfamethoxazole as an analogue) | Reference |

| Linearity Range | 1.5 - 40 µg/mL | [7] |

| Limit of Detection (LOD) | 0.19 µg/mL | [7] |

| Limit of Quantification (LOQ) | 0.24 µg/mL | [7] |

| Accuracy (% Recovery) | 98 - 102% | [1] |

| Precision (%RSD) | < 2% | [1] |

Table 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

| Parameter | Typical Performance Data (for various Sulfonamides) | Reference |

| Linearity Range | 0.5 - 100 µg/L | [8] |

| Limit of Detection (LOD) | 5.4 - 48.3 mg/kg (in medicated feed) | [9] |

| Limit of Quantification (LOQ) | Several ppt level (in water) | [8] |

| Accuracy (% Recovery) | 70 - 96% (in water) | [8] |

| Precision (%RSD) | < 15% (in water) | [8] |

Experimental Protocols

Detailed methodologies for sample preparation and analysis are provided below. These protocols are based on established methods for sulfonamides and can be adapted for this compound.

Protocol 1: Sample Preparation from Biological Fluids

Sample preparation is a critical step to remove interfering substances from the biological matrix.[2] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

1.1 Protein Precipitation (for Plasma or Serum)

This is a simple and rapid method suitable for initial sample clean-up.

-

Reagents: Acetonitrile (ACN) or Methanol (MeOH), Trichloroacetic acid (TCA).

-

Procedure:

-

To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of cold ACN or MeOH.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC or LC-MS/MS analysis.

-

1.2 Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation.

-

Reagents: Ethyl acetate, Dichloromethane, Hexane, appropriate buffer solution (e.g., phosphate buffer pH 6-7).

-

Procedure:

-

To 500 µL of plasma, serum, or urine, add 50 µL of an internal standard solution.

-

Add 2 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 3,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

1.3 Solid-Phase Extraction (SPE)

SPE offers high recovery and the cleanest extracts, making it ideal for sensitive analyses.[8]

-

Materials: SPE cartridges (e.g., Oasis HLB or C18).

-

Reagents: Methanol, Deionized water, Elution solvent (e.g., Methanol with 2% formic acid).

-

Procedure:

-

Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of deionized water.

-

Loading: Load 500 µL of the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

-

Elution: Elute this compound with 1 mL of the elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Protocol 2: HPLC-UV Analysis

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

-

Instrumentation:

-

Chromatographic Conditions:

-

Procedure:

-

Prepare a series of calibration standards of this compound in the appropriate concentration range.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

Process the standards, QCs, and unknown samples using one of the sample preparation protocols.

-

Inject the processed samples into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

-

Protocol 3: LC-MS/MS Analysis

LC-MS/MS is the method of choice for high sensitivity and selectivity, especially for samples with low concentrations of the analyte.[10]

-

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: C18 or Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm).[5]

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by direct infusion of the analytes.

-

-

Procedure:

-

Follow the same procedure for sample preparation and analysis as in the HPLC-UV method.

-

Use the peak area ratio of the analyte to the internal standard for quantification to correct for matrix effects and variations in instrument response.

-

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound in biological samples.

Caption: Protein Precipitation Workflow.

Caption: Liquid-Liquid Extraction Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C10H12N4O2S2 | CID 7181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 94-19-9 [smolecule.com]

- 4. karger.com [karger.com]

- 5. mtc-usa.com [mtc-usa.com]

- 6. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]

- 7. jcb.thebrpi.org [jcb.thebrpi.org]

- 8. hpst.cz [hpst.cz]

- 9. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ymerdigital.com [ymerdigital.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sulfaethidole

Introduction

Sulfaethidole is a sulfonamide antibiotic used in veterinary medicine. Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances and pharmaceutical formulations to ensure product quality and regulatory compliance.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely adopted technique for the analysis of sulfonamides due to its specificity, sensitivity, and accuracy.[1] This application note details a proposed isocratic RP-HPLC method suitable for the routine analysis of this compound.

Principle

The chromatographic separation is achieved on a C18 stationary phase. This compound is separated based on its differential partitioning between the nonpolar stationary phase and a polar mobile phase, which consists of a mixture of an aqueous buffer and an organic modifier.[1] Detection is performed by monitoring the UV absorbance at a wavelength where this compound exhibits maximum absorbance.[1]

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Purified water (HPLC grade)

-

Methanol (HPLC grade)[1]

2. Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.[1]

-

Chromatographic data acquisition and processing software.

-

Analytical balance

-

pH meter

-

Sonicator

-

0.45 µm membrane filters[1]

3. Preparation of Solutions

-

Buffer Preparation (0.02 M KH2PO4, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.[1]

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 70:30 (v/v). Degas the mobile phase before use.[1]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

-

Working Standard Solution: Further dilute the filtered stock solution with the mobile phase to obtain a final concentration within the desired calibration range.[1]

-

Sample Preparation (for a pharmaceutical formulation): Accurately weigh a quantity of powdered tablets or measure a volume of a liquid formulation equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter. Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range.[1]

4. Chromatographic Conditions

The proposed HPLC conditions are summarized in the table below. These conditions may serve as a starting point and might require further optimization.[1]

| Parameter | Condition |

| Stationary Phase | C18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | 0.02 M KH2PO4 Buffer (pH 3.0) : Acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | To be determined (at the absorbance maximum of this compound) |

| Injection Volume | 20 µL |

| Run Time | ~10 minutes |

Data Presentation

Method Validation Parameters

The following table summarizes the typical validation parameters and their acceptance criteria for this HPLC method.

| Parameter | Acceptance Criteria |

| Specificity | No interference from placebo or degradation products at the retention time of the analyte.[1] |

| Linearity (r²) | ≥ 0.999[1] |

| Accuracy (% Recovery) | 98.0% to 102.0%[1] |

| Precision (%RSD) | ≤ 2.0%[1] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1[1] |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1[1] |

| Robustness | %RSD of results should be within acceptable limits after small, deliberate variations in method parameters.[1] |

| System Suitability | |

| Tailing factor | ≤ 2.0[1] |

| Theoretical plates | > 2000[1] |

| %RSD of peak areas | < 2.0% for replicate injections[1] |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical flow for HPLC method development and validation.

References

Using Sulfaethidole as a Reference Standard in Antibiotic Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols are designed to guide researchers, scientists, and drug development professionals in the effective use of Sulfaethidole as a reference standard in antibiotic research. This document provides detailed methodologies for key experiments, structured data presentation, and visual workflows to ensure accuracy and reproducibility in your laboratory.

This compound Reference Standard: Properties and Specifications

This compound is a sulfonamide antibiotic that functions by competitively inhibiting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[1] Its well-defined chemical properties and antibacterial activity make it a suitable reference standard for various applications in antibiotic research, including the validation of analytical methods and as a quality control agent in antimicrobial susceptibility testing.

A certified reference material (CRM) for this compound should be obtained from an accredited supplier and come with a Certificate of Analysis (CoA). The CoA provides essential information on the purity, identity, and other critical parameters of the standard.

Table 1: Typical Specifications for this compound Certified Reference Material

| Parameter | Typical Specification | Analytical Method |

| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS) |

| Purity (Assay) | ≥ 99.0% (on dried basis) | High-Performance Liquid Chromatography (HPLC) |

| Loss on Drying | ≤ 0.5% | Thermogravimetric Analysis (TGA) or USP <731> |

| Residue on Ignition | ≤ 0.1% | USP <281> |

| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma (ICP) or USP <231> |

| Residual Solvents | Complies with USP <467> or ICH Q3C | Gas Chromatography (GC) |

| Traceability | Traceable to a national metrology institute (e.g., NIST) or other primary standards.[2] | - |

Experimental Protocols

Protocol for Purity Determination and Assay of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative determination of this compound purity using HPLC with UV detection. This method can be adapted for the validation of analytical procedures for sulfonamide antibiotics.

Objective: To determine the purity of a this compound sample by comparing its peak area to that of a certified reference standard.

Materials:

-